molecular formula C12H17N3O3S B2355774 3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide CAS No. 2224448-19-3

3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide

Cat. No.: B2355774
CAS No.: 2224448-19-3
M. Wt: 283.35
InChI Key: JCPVKOXZPGKKIJ-UHFFFAOYSA-N
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Description

3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyridines. This method utilizes a substrate activation strategy to achieve high enantiomeric excess (up to 99%) and is efficient for large-scale synthesis .

Industrial Production Methods

Industrial production of this compound may involve the use of high-performance liquid chromatography (HPLC) for the resolution of enantiomers, followed by further chemical modifications. The process aims to minimize waste and environmental impact while maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s reactivity.

    Substitution: Commonly involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide is unique due to its combination of an ethenylsulfonyl group and a tetrahydropyrazolo[1,5-a]pyridinyl moiety. This combination imparts specific reactivity and binding properties, making it valuable for targeted applications in medicinal chemistry and synthetic organic chemistry .

Properties

IUPAC Name

3-ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-2-19(17,18)8-6-12(16)13-11-9-10-5-3-4-7-15(10)14-11/h2,9H,1,3-8H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPVKOXZPGKKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCC(=O)NC1=NN2CCCCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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